Ergoloid-mesylates

説明

特性

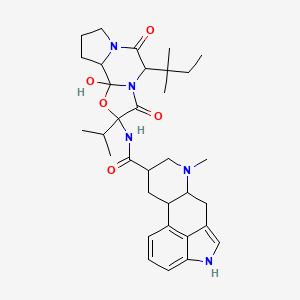

分子式 |

C33H45N5O5 |

|---|---|

分子量 |

591.7 g/mol |

IUPAC名 |

N-[2-hydroxy-7-(2-methylbutan-2-yl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C33H45N5O5/c1-7-31(4,5)27-29(40)37-13-9-12-25(37)33(42)38(27)30(41)32(43-33,18(2)3)35-28(39)20-14-22-21-10-8-11-23-26(21)19(16-34-23)15-24(22)36(6)17-20/h8,10-11,16,18,20,22,24-25,27,34,42H,7,9,12-15,17H2,1-6H3,(H,35,39) |

InChIキー |

YLXBZBPHTNJZQE-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |

製品の起源 |

United States |

Foundational & Exploratory

Neuroprotective Properties of Ergoloid Mesylates Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergoloid mesylates, a combination of the dihydrogenated ergot alkaloids dihydroergocristine (B93913), dihydroergocornine, and dihydroergocryptine (B134457), have long been investigated for their potential therapeutic benefits in age-related cognitive decline and neurodegenerative disorders. This technical guide provides an in-depth exploration of the neuroprotective properties of these individual components. It delves into their multi-modal mechanisms of action, including their interactions with dopaminergic, serotonergic, and adrenergic receptors, their antioxidant capabilities, and their role in modulating critical enzymatic pathways implicated in neurodegeneration. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key strategy in combating these conditions is the development of neuroprotective agents that can slow or halt the degenerative process. The components of ergoloid mesylates have emerged as promising candidates due to their complex and multifaceted pharmacological profiles. This guide dissects the individual contributions of dihydroergocristine, dihydroergocornine, and dihydroergocryptine to the overall neuroprotective effects observed with the parent mixture.

Mechanisms of Neuroprotection

The neuroprotective effects of ergoloid mesylates components are not attributed to a single mechanism but rather to a synergistic interplay of activities at multiple molecular targets. These include direct receptor modulation, antioxidant effects, and inhibition of key enzymes involved in neurotoxic pathways.

Receptor-Mediated Neuroprotection

The primary mechanism of action for the components of ergoloid mesylates involves their interaction with a range of neurotransmitter receptors in the central nervous system. Their complex pharmacology, exhibiting both agonist and antagonist activities at various receptor subtypes, allows for a nuanced modulation of neuronal signaling.

-

Dopaminergic System: Dihydroergocryptine, in particular, exhibits strong dopaminomimetic activity.[1] It acts as a dopamine (B1211576) D2 receptor agonist, and this interaction is believed to be a cornerstone of its neuroprotective effects, especially in models of Parkinson's disease.[1][2] Activation of D2 receptors can be neuroprotective by inhibiting the cAMP/PKA intracellular pathway, which can mitigate mitochondrial dysfunction.[3] Furthermore, α-dihydroergocryptine has been shown to modulate voltage-gated sodium channels, an effect that is partially independent of D2 receptor activation and contributes to its neuroprotective profile.[4]

-

Serotonergic System: Dihydroergocristine demonstrates a noncompetitive antagonistic activity at serotonin (B10506) receptors.[5] Modulation of serotonergic pathways, particularly the 5-HT2A receptor, is implicated in neuroprotection. Activation of 5-HT2A receptors can lead to the activation of the ERK (extracellular signal-regulated kinase) pathway, which is known to promote cell survival.[6][7]

-

Adrenergic System: The components of ergoloid mesylates also act as antagonists at alpha-adrenergic receptors.[5] This activity can lead to vasodilation and improved cerebral blood flow, which may contribute to neuroprotection by enhancing oxygen and nutrient supply to the brain.[8] Alpha-2 adrenergic receptors are coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, reducing cAMP levels.[9]

Antioxidant and Anti-excitotoxic Properties

Oxidative stress and excitotoxicity are key contributors to neuronal cell death in neurodegenerative diseases. The components of ergoloid mesylates have been shown to counteract these damaging processes.

-

Scavenging of Reactive Oxygen Species (ROS): Dihydroergocryptine has been demonstrated to protect cultured rat cerebellar granule cells from glutamate-induced neurotoxicity by acting as a scavenger of intracellular peroxides.[6][9] This antioxidant activity appears to be at least partially independent of its dopamine D2 receptor agonism.[6][9] Dihydroergocristine has also been reported to increase the levels of reduced glutathione, a major endogenous antioxidant, in the brain.[10]

-

Protection against Glutamate (B1630785) Excitotoxicity: By reducing the formation of intracellular peroxides induced by high concentrations of glutamate, dihydroergocryptine directly counteracts the excitotoxic cascade that leads to neuronal death.[6][9]

Inhibition of Gamma-Secretase

A more recently discovered mechanism of action for dihydroergocristine is its ability to directly inhibit γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[3][11]

-

Direct Binding and Inhibition: Dihydroergocristine has been shown to bind directly to γ-secretase and its component Nicastrin, with equilibrium dissociation constants (Kd) of 25.7 nM and 9.8 μM, respectively.[3][11] This direct inhibition leads to a substantial reduction in Aβ levels in various cell types.[3][11]

Quantitative Data on Neuroprotective Effects

The following tables summarize the available quantitative data for the neuroprotective properties of the individual components of ergoloid mesylates. It is important to note that comprehensive quantitative data, particularly comparative IC50 values for neuroprotection across different models, is not always available in the public domain.

Table 1: Receptor Binding Affinities (Ki, nM) of Ergoloid Mesylates Components

| Component | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | Alpha-2 Adrenergic Receptor |

| Dihydroergocristine | Data not available | Data not available | Data not available |

| Dihydroergocornine | Data not available | Data not available | Data not available |

| Dihydroergocryptine | Data not available | Data not available | Data not available |

Note: While the interaction of these components with the respective receptors is well-documented, specific Ki values from comparative studies are not consistently reported in the literature.

Table 2: Efficacy in Neuroprotection and Related Mechanisms

| Component | Experimental Model | Endpoint | Result | Citation |

| Dihydroergocristine | In vitro γ-secretase assay | γ-secretase inhibition | Kd = 25.7 nM (for γ-secretase) | [3][11] |

| Dihydroergocristine | In vitro γ-secretase assay | Nicastrin binding | Kd = 9.8 μM | [3][11] |

| Dihydroergocryptine | Glutamate-induced toxicity in rat cerebellar granule cells | Reduction of intracellular peroxides | Concentration-dependent | [6][9] |

| α-Dihydroergocryptine | MPTP-treated monkeys | Neuronal death in substantia nigra | Reduced neuronal death | [12] |

Note: The term "Data not available" indicates that specific quantitative values were not found in the reviewed literature. The effects are described qualitatively based on the available evidence.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the neuroprotective properties of ergoloid mesylates components.

Glutamate-Induced Excitotoxicity in Primary Cerebellar Granule Cell Culture

This protocol is adapted from studies investigating the neuroprotective effects of dihydroergocryptine against glutamate-induced neurotoxicity.[6][8][9][13]

4.1.1. Materials

-

Postnatal day 8 (P8) Sprague-Dawley rat pups

-

Dissection medium: Basal Medium Eagle (BME) supplemented with 2 mM L-glutamine, 20 mM KCl, and 100 µg/mL gentamicin.

-

Digestion solution: 0.25% (w/v) trypsin in Ca2+/Mg2+-free Hanks' Balanced Salt Solution (HBSS).

-

Plating medium: BME supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 25 mM KCl, and 100 µg/mL gentamicin.

-

Poly-L-lysine coated culture plates.

-

Glutamate stock solution (10 mM in sterile water).

-

Dihydroergocryptine stock solution (in DMSO).

-

Fluorescein diacetate (FDA) and Propidium Iodide (PI) for viability assessment.

4.1.2. Protocol

-

Cell Isolation and Culture:

-

Euthanize P8 rat pups and dissect the cerebella in ice-cold dissection medium.

-

Mince the tissue and incubate in trypsin solution for 15 minutes at 37°C.

-

Stop the digestion by adding an equal volume of plating medium.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plate the cells onto poly-L-lysine coated plates at a density of 2.5 x 10^5 cells/cm².

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, add cytosine arabinoside (final concentration 10 µM) to inhibit the proliferation of non-neuronal cells.

-

Maintain the cultures for 7-8 days in vitro before experimentation.

-

-

Neuroprotection Assay:

-

Replace the culture medium with a serum-free medium containing 10 mM KCl.

-

Pre-incubate the cells with various concentrations of dihydroergocryptine for 1 hour.

-

Induce excitotoxicity by adding glutamate to a final concentration of 100 µM.

-

Incubate for 15 minutes at 37°C.

-

Wash the cells with HBSS and return them to the conditioned medium.

-

After 24 hours, assess cell viability using the FDA/PI staining method. Live cells will fluoresce green (FDA), while dead cells will fluoresce red (PI).

-

Quantify the percentage of viable cells by counting fluorescent cells under a fluorescence microscope.

-

MPTP-Induced Neurotoxicity in a Primate Model

This protocol is a generalized representation based on studies evaluating the neuroprotective effects of dopamine agonists in non-human primates.[10][12][14][15]

4.2.1. Materials

-

Adult cynomolgus monkeys (Macaca fascicularis).

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-HCl.

-

Ketamine hydrochloride for anesthesia.

-

Alpha-dihydroergocryptine.

-

Behavioral rating scale for parkinsonian symptoms.

-

Equipment for histological processing and immunohistochemistry (e.g., antibodies against tyrosine hydroxylase).

4.2.2. Protocol

-

Animal Model Induction:

-

Acclimate monkeys to the housing and experimental procedures.

-

Administer MPTP-HCl intravenously or intramuscularly. A common regimen involves multiple injections over several days (e.g., 0.3-0.5 mg/kg per injection) until stable parkinsonian symptoms are observed.

-

Monitor the animals daily for the development of motor deficits using a standardized parkinsonian rating scale.

-

-

Drug Administration:

-

Divide the MPTP-treated monkeys into a control group (receiving vehicle) and a treatment group (receiving alpha-dihydroergocryptine).

-

Administer alpha-dihydroergocryptine (e.g., daily oral or parenteral administration) starting before, during, or after MPTP administration, depending on the study design (prophylactic or therapeutic).

-

-

Assessment of Neuroprotection:

-

Continue behavioral assessments throughout the study to evaluate the severity of parkinsonian symptoms.

-

At the end of the study, euthanize the animals and perfuse them with fixative.

-

Dissect the brains and process the substantia nigra for histological analysis.

-

Perform immunohistochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons.

-

Quantify the number of TH-positive neurons in the substantia nigra of control and treated animals to determine the extent of neuronal loss and the neuroprotective effect of the drug.

-

In Vitro γ-Secretase Inhibition Assay

This protocol describes a cell-free assay to measure the direct inhibitory activity of compounds on γ-secretase.[1][5][16][17][18]

4.3.1. Materials

-

Cell line overexpressing γ-secretase components (e.g., HEK293 cells).

-

Lysis buffer (e.g., containing a mild detergent like CHAPSO).

-

Fluorogenic γ-secretase substrate (e.g., a peptide sequence derived from APP with a fluorophore and a quencher).

-

Dihydroergocristine stock solution (in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA).

-

384-well black plates.

-

Fluorescence plate reader.

4.3.2. Protocol

-

Enzyme Preparation:

-

Harvest cells and prepare a membrane fraction by differential centrifugation.

-

Solubilize the membrane fraction with lysis buffer to extract the γ-secretase complex.

-

Determine the protein concentration of the enzyme preparation.

-

-

Inhibition Assay:

-

In a 384-well plate, add assay buffer, the γ-secretase preparation, and varying concentrations of dihydroergocristine or a known inhibitor (positive control).

-

Pre-incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate for 1-2 hours at 37°C, protected from light.

-

Measure the fluorescence intensity (e.g., excitation at 355 nm, emission at 440 nm).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[4][19][20][21][22]

4.4.1. Materials

-

Cultured neuronal cells (e.g., cerebellar granule cells).

-

DCFH-DA stock solution (10 mM in DMSO).

-

Hanks' Balanced Salt Solution (HBSS).

-

ROS-inducing agent (e.g., glutamate or H₂O₂).

-

Dihydroergocryptine stock solution (in DMSO).

-

Fluorescence plate reader or fluorescence microscope.

4.4.2. Protocol

-

Cell Preparation and Staining:

-

Plate cells in a 96-well black, clear-bottom plate and culture until the desired confluency.

-

Wash the cells with HBSS.

-

Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess probe.

-

-

ROS Measurement:

-

Add HBSS containing various concentrations of dihydroergocryptine and incubate for 1 hour.

-

Add the ROS-inducing agent (e.g., 100 µM glutamate).

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Monitor the fluorescence over time to determine the rate of ROS production.

-

Calculate the percentage of ROS reduction in the presence of dihydroergocryptine compared to the control.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the neuroprotective actions of ergoloid mesylates components.

Caption: Dopamine D2 Receptor Signaling Pathway for Neuroprotection.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway for Neuroprotection.

Caption: Experimental Workflow for Glutamate-Induced Excitotoxicity Assay.

Conclusion

The individual components of ergoloid mesylates—dihydroergocristine, dihydroergocornine, and dihydroergocryptine—possess a rich and complex pharmacology that contributes to their neuroprotective potential. Their ability to modulate key neurotransmitter systems, combat oxidative stress, and interfere with pathological processes such as amyloid-β production highlights their promise as multi-target agents for the treatment of neurodegenerative diseases. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and providing detailed experimental frameworks to facilitate further investigation into the therapeutic applications of these fascinating compounds. Further research is warranted to elucidate the precise quantitative contributions of each component to the overall neuroprotective effect and to explore their potential in clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine D2 receptor-mediated neuroprotection in a G2019S Lrrk2 genetic model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protection by dihydroergocryptine of glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT2A serotonin receptor agonist DOI alleviates cytotoxicity in neuroblastoma cells: role of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Culture of Rat Cerebellar Granule Neurons and Application to Identify Neuroprotective Agents | Springer Nature Experiments [experiments.springernature.com]

- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The FDA-approved natural product dihydroergocristine reduces the production of the Alzheimer's disease amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial Control of Acute Glutamate Excitotoxicity in Cultured Cerebellar Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. innoprot.com [innoprot.com]

- 18. benchchem.com [benchchem.com]

- 19. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4.6. Measurement of Intracellular Free Radicals Level [bio-protocol.org]

- 21. jove.com [jove.com]

- 22. docs.aatbio.com [docs.aatbio.com]

Ergoloid Mesylates: An In-depth Technical Guide to their Interaction with Dopaminergic and Serotonergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergoloid mesylates, a combination of the methanesulfonate (B1217627) salts of dihydroergocornine (B1204045), dihydroergocristine (B93913), and dihydroergocryptine (B134457), are semi-synthetic ergot alkaloids that exhibit a complex pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the interaction of these compounds with dopaminergic and serotonergic receptor systems. It is designed to be a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative binding and functional data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The available data indicate that the components of ergoloid mesylates act as mixed agonists/antagonists at various dopamine (B1211576) and serotonin (B10506) receptor subtypes, contributing to their multifaceted mechanism of action.[1][3]

Introduction

Ergoloid mesylates, also known as co-dergocrine mesylate, have been investigated for their potential therapeutic effects in age-related cognitive decline and cerebrovascular insufficiency.[4] Their mechanism of action is not fully elucidated but is known to involve the modulation of central monoaminergic neurotransmitter systems.[5] The structural similarity of the ergoline (B1233604) skeleton to endogenous neurotransmitters like dopamine and serotonin allows the components of ergoloid mesylates to interact with a wide range of their receptors.[4] This guide focuses on summarizing the quantitative aspects of these interactions and providing the necessary technical details for their experimental investigation.

Quantitative Data on Receptor Interactions

The following tables summarize the available quantitative data for the binding affinities (Ki/Kd) and functional potencies (EC50/IC50) of the individual components of ergoloid mesylates at various dopamine and serotonin receptor subtypes. It is important to note that obtaining a complete and directly comparable dataset is challenging due to variations in experimental conditions across different studies.

Dopaminergic Receptor Interactions

The components of ergoloid mesylates display a range of affinities and functional activities at dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.[3]

Table 1: Binding Affinities of Ergoloid Mesylate Components at Dopamine Receptors

| Compound | Receptor Subtype | Test System | Radioligand | Ki/Kd (nM) | Reference |

| Dihydroergocryptine | Dopamine (general) | Calf Caudate Membranes | [3H]Dihydroergocryptine | 0.55 (Kd) | [3][6] |

| Dihydroergocryptine | D1 | Human Striatum | - | 35.4 (Ki) | [7] |

| Dihydroergocryptine | D2 | - | [3H]Spiperone | Potent | [8] |

| Dihydroergocryptine | D3 | - | - | - | |

| Dihydroergocornine | D1 | Rat Striatum Homogenates | - | Similar EC50 to other components | [3] |

| Dihydroergocornine | D2 | Rat Striatal Slices | [3H]Choline | - | [3] |

| Dihydroergocristine | D1 | Rat Striatum Homogenates | - | Antagonist | [3] |

| Dihydroergocristine | D2 | Rat Striatal Slices | [3H]Choline | Antagonist | [3] |

Data for dihydroergocornine and dihydroergocristine are primarily qualitative or comparative in the available literature.

Table 2: Functional Potencies of Ergoloid Mesylate Components at Dopamine Receptors

| Compound | Receptor Subtype | Assay Type | Effect | EC50/IC50 (nM) | Efficacy | Reference |

| Dihydroergocryptine | D2 | - | Potent Agonist | - | - | [9] |

| Dihydroergocryptine | D1 | - | Partial Agonist | - | - | [9] |

| Dihydroergocornine | D1 | cAMP Formation | Agonist | Similar to other components | Varies | [3] |

| Dihydroergocornine | D2 | [3H]Choline Overflow | Inhibitor | ~50x lower than D1 EC50 | Varies | [3] |

| Dihydroergocristine | D1 | cAMP Formation | Antagonist | - | - | [3] |

| Dihydroergocristine | D2 | [3H]Choline Overflow | Antagonist | - | - | [3] |

| Dihydro-α-ergokryptine | D1 | cAMP Formation | Agonist | Similar to other components | Varies | [3] |

| Dihydro-β-ergokryptine | D1 | cAMP Formation | Agonist | Similar to other components | Varies | [3] |

Serotonergic Receptor Interactions

The interaction of ergoloid mesylates with serotonin (5-HT) receptors is complex, with activities reported at both 5-HT1 and 5-HT2 receptor families.

Table 3: Binding Affinities of Ergoloid Mesylate Components at Serotonin Receptors

| Compound | Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |

| Dihydroergocristine | 5-HT (general) | - | - | Non-competitive antagonist | [1] |

| Dihydroergocryptine | 5-HT1 | Rat Cerebral Cortex | [3H]5-HT | More selective than for 5-HT2 | [10] |

| Dihydroergocryptine | 5-HT2 | Rat Cerebral Cortex | [3H]Mianserin | Less selective than for 5-HT1 | [10] |

Table 4: Functional Potencies of Ergoloid Mesylate Components at Serotonin Receptors

| Compound | Receptor Subtype | Assay Type | Effect | EC50/IC50 (nM) | Efficacy | Reference |

| Dihydroergocristine | 5-HT (general) | - | Non-competitive antagonist | - | - | [1] |

Quantitative functional data for dihydroergocornine and dihydroergocryptine at specific serotonin receptor subtypes are limited in the available literature.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of ergoloid mesylates with dopaminergic and serotonergic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.

-

Objective: To quantify the affinity of ergoloid mesylate components for dopamine and serotonin receptor subtypes.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

-

Radioligand specific for the receptor subtype (e.g., [3H]Spiperone for D2 receptors, [3H]5-HT for 5-HT1 receptors).

-

Unlabeled competing ligand (the ergoloid mesylate component being tested).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled competing ligand.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a second messenger, through G-protein coupled receptors.

-

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of ergoloid mesylate components at D1-like (Gs-coupled) and D2-like/5-HT1 (Gi-coupled) receptors.

-

Materials:

-

Whole cells expressing the receptor of interest.

-

Test compound (ergoloid mesylate component).

-

Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).

-

-

Procedure (for Gi-coupled receptors):

-

Pre-treat cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP using a suitable detection method.

-

Agonists will inhibit the forskolin-induced cAMP production, while antagonists will block the effect of a known agonist.

-

Dose-response curves are generated to determine EC50 or IC50 values.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins, an early event in GPCR signaling.

-

Objective: To assess the ability of ergoloid mesylate components to activate G-proteins coupled to dopamine and serotonin receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

Test compound (ergoloid mesylate component).

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Assay buffer.

-

Glass fiber filters or scintillation proximity assay (SPA) beads.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with the test compound and GDP.

-

Add [35S]GTPγS to initiate the binding reaction.

-

Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separate bound from unbound [35S]GTPγS by filtration or using SPA technology.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

Dose-response curves are generated to determine the EC50 and maximal efficacy (Emax) of the compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.

Conclusion

The components of ergoloid mesylates demonstrate a complex pattern of interaction with dopaminergic and serotonergic receptors, acting as partial agonists or antagonists depending on the receptor subtype and the specific compound. Dihydroergocryptine appears to be a potent D2 agonist with partial D1 agonist activity, while dihydroergocristine exhibits antagonist properties at both D1 and D2 receptors.[3][9] Their interactions with the serotonergic system are less quantitatively defined in the public domain but suggest a preference of some components for the 5-HT1 receptor family.[10] This multifaceted receptor pharmacology likely underlies the diverse physiological effects of ergoloid mesylates. Further research with comprehensive binding and functional studies across a wider range of receptor subtypes is warranted to fully elucidate the molecular mechanisms of these compounds and to guide the development of more selective therapeutic agents.

References

- 1. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of prolonged co-dergocrine mesylate (Hydergine) treatment on local cerebral glucose uptake in aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of co-dergocrine mesylate (Hydergine) in multi-infarct dementia as evaluated by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Pharmacodynamics of Dihydroergocristine on Cerebral Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocristine (B93913), a semi-synthetic ergot alkaloid, has been a subject of interest in neuropharmacology for its potential effects on cerebrovascular function and cognitive enhancement. This technical guide provides an in-depth exploration of the pharmacodynamics of dihydroergocristine, with a specific focus on its impact on cerebral blood flow. The following sections detail its complex mechanism of action, summarize available quantitative data, outline relevant experimental protocols, and visualize the intricate signaling pathways involved.

Mechanism of Action

Dihydroergocristine exerts its effects on cerebral blood flow through a multifaceted mechanism of action, primarily by interacting with several neurotransmitter receptor systems in the brain.[1][2][3] It displays a complex pharmacological profile, acting as a partial agonist or antagonist at dopaminergic, serotonergic, and adrenergic receptors.[1][2][3] This interaction with multiple receptor types allows for a nuanced modulation of vascular tone and neuronal activity, ultimately influencing cerebral hemodynamics.

The vasoregulatory effects of dihydroergocristine are considered a key contributor to its impact on cerebral blood flow.[2] It is believed to improve cerebral circulation, which is particularly beneficial in conditions characterized by reduced blood flow to the brain.[1] Furthermore, dihydroergocristine has been reported to possess neuroprotective properties, potentially by improving brain metabolism and protecting against ischemic damage.[4][5]

Quantitative Data on Cerebral Blood Flow

The available quantitative data on the effects of dihydroergocristine on cerebral blood flow are limited and often derived from studies using co-dergocrine mesylate, a combination of dihydrogenated ergot alkaloids that includes dihydroergocristine. One comparative study in patients with vascular dementia provides some insight into the potential effects.

| Treatment Group | Duration | Mean Change in Regional Cerebral Blood Flow (rCBF) | Change in rCBF in Hypoemic Regions |

| Co-dergocrine mesylate (2 mg, 3x/day) | 8 weeks | +0.4% | +10.8% |

| Pentoxifylline (400 mg, 3x/day) | 8 weeks | +16.4% | +40.0% |

| Control (untreated) | 8 weeks | -2.4% | +0.4% |

Data from a comparative study in patients with vascular dementia. It is important to note that co-dergocrine mesylate is a combination drug, and the specific contribution of dihydroergocristine to these results is not isolated.

Experimental Protocols

The investigation of dihydroergocristine's effects on cerebral blood flow utilizes various experimental methodologies in both animal models and human subjects. These protocols are designed to measure changes in cerebral hemodynamics and metabolism.

Animal Models

1. Isolated Perfused Rat Brain Model for Ischemia Studies

-

Objective: To assess the direct effects of dihydroergocristine on brain energy metabolism and its potential neuroprotective role during and after an ischemic event.

-

Methodology:

-

The brain of a rat is surgically isolated and perfused with an artificial medium.

-

Dihydroergocristine (e.g., 5 µmol/L) is added to the perfusion medium.

-

Ischemia is induced for a defined period, followed by a reperfusion phase.

-

Brain tissue samples are collected to measure levels of high-energy phosphates (ATP, creatine (B1669601) phosphate) and metabolites (glucose, lactate) to assess the energy state of the brain.[4]

-

2. Pithed Rat Model for Cardiovascular Studies

-

Objective: To investigate the effects of dihydroergocristine on peripheral α-adrenoceptors and blood pressure.

-

Methodology:

-

Rats are pithed to eliminate central nervous system influences on the cardiovascular system.

-

Dihydroergocristine is administered, and changes in blood pressure are recorded.

-

The pressor response to dihydroergocristine is challenged with specific α-adrenoceptor antagonists (e.g., yohimbine (B192690) for α2, prazosin (B1663645) for α1) to determine the receptor subtype mediating the vasoconstriction.[1]

-

The effects on heart rate and responses to sympathetic nerve stimulation are also evaluated.

-

Human Studies

1. Transcranial Doppler (TCD) Sonography

-

Objective: To non-invasively measure blood flow velocity in the major cerebral arteries.

-

Methodology:

-

A low-frequency (≤ 2 MHz) ultrasound transducer is placed on the scalp over specific "acoustic windows" (e.g., transtemporal, transorbital, suboccipital) to insonate the basal cerebral arteries.[6]

-

Blood flow velocity parameters, including peak systolic velocity (PSV), end-diastolic velocity (EDV), mean flow velocity (MFV), and pulsatility index (PI), are recorded before and after administration of dihydroergocristine.[7]

-

Changes in these parameters provide an indirect measure of alterations in cerebral blood flow and vascular resistance.

-

2. Single-Photon Emission Computed Tomography (SPECT)

-

Objective: To measure regional cerebral blood flow (rCBF).

-

Methodology:

-

A radiotracer, such as technetium-99m hexamethylpropylene amine oxime (99mTc-HMPAO), is administered intravenously.[8][9]

-

The tracer distributes in the brain in proportion to blood flow.

-

A SPECT scanner detects the gamma rays emitted by the tracer to create a three-dimensional map of rCBF.

-

Scans are performed before and after dihydroergocristine administration to quantify changes in blood flow in different brain regions.

-

Signaling Pathways

The effects of dihydroergocristine on cerebral blood flow are mediated by its interaction with α-adrenergic, dopamine (B1211576) D2, and serotonin (B10506) 5-HT2A receptors, each coupled to distinct intracellular signaling pathways.

α-Adrenergic Receptor Signaling

Dihydroergocristine exhibits a dual action on α-adrenergic receptors, acting as a competitive antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors.[1] The agonistic activity at α2-adrenoceptors is thought to contribute to its vasoconstrictive effects in certain vascular beds. These receptors are coupled to inhibitory G-proteins (Gαi/o).

Dopamine D2 Receptor Signaling

As a dopamine D2 receptor agonist, dihydroergocristine can influence neuronal activity and vascular tone. D2 receptors are also coupled to inhibitory G-proteins (Gαi/o), leading to a decrease in cyclic AMP (cAMP) levels.

Serotonin 5-HT2A Receptor Signaling

Dihydroergocristine acts as an antagonist at serotonin 5-HT2A receptors. These receptors are coupled to Gq-proteins (Gαq), which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). By blocking this pathway, dihydroergocristine can prevent serotonin-induced vasoconstriction.

Experimental Workflow for a Transcranial Doppler Study

The following diagram illustrates a typical workflow for a clinical study investigating the effects of dihydroergocristine on cerebral blood flow using Transcranial Doppler.

Conclusion

Dihydroergocristine presents a complex pharmacodynamic profile with the potential to modulate cerebral blood flow through its interactions with multiple neurotransmitter systems. While the qualitative effects are increasingly understood, a clear need exists for more robust quantitative data from well-controlled clinical and preclinical studies to fully elucidate its therapeutic potential in cerebrovascular disorders. The experimental protocols and signaling pathway information provided in this guide offer a framework for future research in this promising area of neuropharmacology.

References

- 1. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differences in agonist-independent activity of 5-Ht2A and 5-HT2c receptors revealed by heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcranial Doppler ultrasonography: From methodology to major clinical applications. | Semantic Scholar [semanticscholar.org]

- 4. Transcranial Doppler-Based Surrogates for Cerebral Blood Flow: A Statistical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of dihydroergocryptine on the neurological and enzyme disorders induced by cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcranial Doppler ultrasonography: From methodology to major clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcranial doppler: Technique and common findings (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regional cerebral blood flow-SPECT in chronic alcoholism: relation to neuropsychological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The measurement of regional cerebral blood flow during the complex cognitive task of meditation: a preliminary SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Metabolic Effects of Dihydroergocornine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroergocornine (B1204045), a dihydrogenated ergot alkaloid and a key component of the nootropic agent co-dergocrine (dihydroergotoxine), exerts a complex and multifaceted influence on cellular metabolism. Primarily recognized for its interactions with adrenergic, dopaminergic, and serotonergic receptors, its metabolic effects are intrinsically linked to its modulation of key signaling pathways. This technical guide provides a comprehensive overview of the known cellular metabolic effects of dihydroergocornine and its related compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades. The information herein is intended to support further research and drug development efforts targeting cellular metabolism.

Introduction

Dihydroergocornine is a semi-synthetic derivative of the naturally occurring ergot alkaloids produced by the fungus Claviceps purpurea. Its dihydrogenation at the 9,10 position of the ergoline (B1233604) ring system reduces some of the vasoconstrictive effects associated with its parent compounds while retaining significant neuroactive properties. The primary mechanism of action of dihydroergocornine involves its activity as a partial agonist and antagonist at various G protein-coupled receptors (GPCRs), including α-adrenergic, dopaminergic, and serotonergic receptors. These interactions initiate intracellular signaling cascades that have significant downstream effects on cellular energy metabolism, particularly within the central nervous system.

Core Mechanisms of Metabolic Regulation

The metabolic influence of dihydroergocornine is not direct but rather a consequence of its modulation of intracellular signaling pathways that govern metabolic processes. The key mechanisms identified in the literature, primarily from studies on the composite drug dihydroergotoxine (B79615), include:

-

Modulation of Cyclic Adenosine Monophosphate (cAMP) Signaling: Dihydroergocornine has been shown to inhibit phosphodiesterase (PDE) activity.[1] PDEs are enzymes responsible for the degradation of cAMP. By inhibiting PDE, dihydroergocornine can lead to an increase in intracellular cAMP levels. cAMP is a critical second messenger that regulates a vast array of metabolic processes, including glycolysis, gluconeogenesis, and lipid metabolism, primarily through the activation of Protein Kinase A (PKA).

-

Interaction with Adenylyl Cyclase: Some ergot alkaloids have been shown to influence the activity of adenylyl cyclase, the enzyme that synthesizes cAMP from ATP.[2] Depending on the receptor subtype and cellular context, this interaction can either stimulate or inhibit cAMP production, adding another layer of complexity to its metabolic effects.

-

Influence on Cerebral Blood Flow and Oxygen Consumption: Dihydroergocornine and related compounds have been observed to increase cerebral blood flow and oxygen consumption. This suggests a potential to enhance overall metabolic activity in the brain, although the precise cellular mechanisms driving this effect are not fully elucidated.

Quantitative Data on Metabolic Effects

Direct quantitative data on the metabolic effects of dihydroergocornine alone are limited in the scientific literature. The majority of available data comes from studies on co-dergocrine (dihydroergotoxine), a mixture containing dihydroergocornine, dihydroergocristine, and dihydroergocryptine. The following tables summarize key findings from these studies, which provide valuable insights into the potential effects of dihydroergocornine.

Table 1: Effect of Dihydroergotoxine on Glycolytic Enzyme Activity in Rat Brain [3]

| Enzyme | Age of Rats | Treatment | Activity (nmol/min/mg protein) | Percent Change from Control |

| Hexokinase | 75 days | Control | 25.0 ± 2.5 | - |

| 75 days | Dihydroergotoxine (1 mg/kg/day for 25 days) | 30.0 ± 3.0 | +20% | |

| 12 months | Control | 5.0 ± 0.6 | - | |

| 12 months | Dihydroergotoxine (1 mg/kg/day for 25 days) | 8.0 ± 0.9 | +60% | |

| Phosphofructokinase | 75 days | Control | 15.0 ± 1.2 | - |

| 75 days | Dihydroergotoxine (1 mg/kg/day for 25 days) | 15.5 ± 1.4 | +3.3% | |

| 12 months | Control | 14.8 ± 1.5 | - | |

| 12 months | Dihydroergotoxine (1 mg/kg/day for 25 days) | 16.0 ± 1.6 | +8.1% | |

| Lactate Dehydrogenase | 75 days | Control | 100 ± 10 | - |

| 75 days | Dihydroergotoxine (1 mg/kg/day for 25 days) | 90 ± 9 | -10% | |

| 12 months | Control | 200 ± 22 | - | |

| 12 months | Dihydroergotoxine (1 mg/kg/day for 25 days) | 160 ± 18 | -20% |

Data are presented as mean ± SEM. The study concluded that repeated treatment with dihydroergotoxine increases the capacity of the glycolytic pathway while decreasing the conversion of pyruvate (B1213749) to lactate.[3]

Table 2: Pharmacokinetic Parameters of Dihydroergocornine and its Hydroxy-Metabolite in Human Plasma after Oral Dosing of Dihydroergotoxine Mesylate (27 mg) [4]

| Compound | Cmax (µg/L) |

| Dihydroergocornine | ~0.04 |

| hydroxy-dihydroergocornine | 0.98 |

This data indicates that dihydroergocornine is extensively metabolized in the liver to its hydroxylated form, which is found at a much higher concentration in plasma.[4]

Signaling Pathways

The metabolic effects of dihydroergocornine are mediated through its interaction with GPCRs, leading to the modulation of intracellular signaling cascades. The following diagrams illustrate the key pathways involved.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of dihydroergocornine's effects on cellular metabolism.

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

This protocol is adapted from established methods using extracellular flux analyzers.

-

Objective: To measure mitochondrial respiration and glycolysis in real-time in response to dihydroergocornine treatment.

-

Materials:

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium and supplements

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

-

XF cell culture microplates

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Dihydroergocornine stock solution

-

Mitochondrial stress test kit (Oligomycin, FCCP, Rotenone/Antimycin A)

-

-

Procedure:

-

Cell Seeding: Seed cells into an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Hydration of Sensor Cartridge: Hydrate the sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Preparation of Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.

-

Cell Washing and Medium Exchange: Gently wash the cells with the assay medium and replace the culture medium with the final volume of assay medium.

-

Equilibration: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.

-

Preparation of Compound Plate: Prepare a utility plate containing dihydroergocornine at various concentrations, as well as the mitochondrial stress test compounds.

-

Assay Execution: Load the sensor cartridge with the compound plate into the extracellular flux analyzer. Follow the instrument's prompts to calibrate and run the assay.

-

Data Analysis: The instrument software will calculate OCR and ECAR values. Analyze the data to determine the effect of dihydroergocornine on basal respiration, glycolysis, ATP production, and other metabolic parameters.

-

Phosphodiesterase (PDE) Activity Assay

This protocol is a generalized method for measuring PDE activity.

-

Objective: To determine the inhibitory effect of dihydroergocornine on PDE activity.

-

Materials:

-

Purified PDE enzyme or cell lysate containing PDE

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

cAMP or cGMP substrate

-

5'-Nucleotidase

-

Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

-

Dihydroergocornine stock solution

-

Known PDE inhibitor (e.g., IBMX) as a positive control

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare assay buffer, substrate solution, and 5'-nucleotidase solution.

-

Assay Setup: In a microplate, add the assay buffer, PDE enzyme/lysate, and dihydroergocornine at various concentrations. Include wells for a no-enzyme control, a no-inhibitor control, and a positive control with the known PDE inhibitor.

-

Initiate Reaction: Add the cAMP or cGMP substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time.

-

Stop Reaction and Develop Signal: Add the 5'-nucleotidase to convert the AMP/GMP product to adenosine/guanosine and inorganic phosphate. Then, add the phosphate detection reagent.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of dihydroergocornine and determine the IC50 value.

-

Measurement of Intracellular cAMP Levels

This protocol describes a common method for quantifying intracellular cAMP.

-

Objective: To measure the effect of dihydroergocornine on intracellular cAMP concentrations.

-

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Dihydroergocornine stock solution

-

Forskolin (an adenylyl cyclase activator, as a positive control)

-

Cell lysis buffer

-

cAMP immunoassay kit (e.g., ELISA or TR-FRET based)

-

Microplate reader compatible with the chosen assay format

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and grow to confluency. Treat the cells with dihydroergocornine at various concentrations for a specific time. Include vehicle control and positive control (forskolin) wells.

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Assay Execution: Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of antibody binding sites.

-

Measurement: Read the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Use the standard curve to calculate the cAMP concentration in each sample.

-

Conclusion and Future Directions

Dihydroergocornine's effects on cellular metabolism are complex and primarily mediated through its interaction with key neurotransmitter receptor systems and subsequent modulation of intracellular signaling pathways, particularly the cAMP cascade. While direct quantitative data for dihydroergocornine are sparse, studies on the closely related compound mixture, dihydroergotoxine, suggest a significant impact on cerebral glucose metabolism and enzyme activity.

Future research should focus on elucidating the specific metabolic effects of dihydroergocornine in isolation. High-throughput metabolic profiling, including Seahorse analysis and metabolomics, on various cell types, particularly primary neurons and astrocytes, will be crucial. Furthermore, investigating the downstream targets of the cAMP/PKA pathway that are specifically affected by dihydroergocornine will provide a more detailed understanding of its mechanism of action. A deeper comprehension of these metabolic effects will be invaluable for the development of novel therapeutic strategies targeting age-related cognitive decline and other neurological disorders.

References

- 1. Ergot alkaloids and phosphodiesterase; 'in vitro' activities in several rat brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of several ergosines on adenylate cyclase activity in synaptosomal membranes of the bovine caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Key enzymes of glycolysis in rat brain: effects of single and repetitive treatment with dihydroergotoxine (Redergin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and human pharmacokinetics of dihydroergotoxine metabolites in man: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Alpha-Adrenergic Blocking Activity of Ergoloid Mesylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergoloid mesylates, also known as co-dergocrine mesilate and formerly marketed as Hydergine, is a combination of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine (B93913), and a 2:1 ratio of dihydro-alpha-ergocryptine and dihydro-beta-ergocryptine.[1] Developed by Albert Hofmann at Sandoz, it was historically used for treating dementia and age-related cognitive impairment, with the initial hypothesis centered on its vasodilatory effects improving cerebral blood flow.[1][2][3] However, contemporary research indicates a more complex mechanism of action, primarily involving the modulation of central neurotransmitter systems.[1][4] A key aspect of its pharmacological profile is its interaction with adrenergic receptors, where it exhibits significant alpha-adrenergic blocking activity.[4][5][6]

This technical guide provides a detailed examination of the alpha-adrenergic blocking properties of ergoloid mesylates, presenting quantitative data, experimental methodologies, and visualizations of the underlying molecular and experimental frameworks.

Core Mechanism: Dual and Complex Alpha-Adrenoceptor Interaction

Ergoloid mesylates and its constituent components demonstrate a complex and multifaceted interaction with the adrenergic system, functioning as antagonists and partial agonists at alpha-adrenoceptors.[5] The overall effect is a combination of the individual actions of its components.[7] The primary alpha-adrenergic activities can be summarized as:

-

Alpha-1 Adrenoceptor Antagonism: The ergoloid alkaloids act as blockers at post-junctional alpha-1 adrenoceptors.[8][9] This antagonism is often non-competitive in nature.[7] By blocking these receptors, which are primarily coupled to Gq-proteins and mediate vasoconstriction via the phospholipase C pathway, ergoloid mesylates can lead to smooth muscle relaxation and vasodilation.[10][11]

-

Alpha-2 Adrenoceptor Interaction: The interaction at alpha-2 adrenoceptors is more complex. Functional tests suggest that the ergot components have a slightly higher affinity for alpha-2 adrenoceptors, where they act as competitive antagonists.[7] However, other studies in pithed rats indicate that dihydroergotoxine (B79615) and its components can also act as partial agonists at alpha-2 adrenoceptors, mediating vasoconstriction and inhibiting tachycardia through presynaptic autoreceptors.[8][9][12] These presynaptic alpha-2 autoreceptors are coupled to Gi-proteins and their activation provides negative feedback, inhibiting further norepinephrine (B1679862) release from the nerve terminal.[13][14]

This dual activity—blocking alpha-1 receptors while variably antagonizing or stimulating alpha-2 receptors—underpins its complex hemodynamic effects and its modulatory role in the central nervous system.

Quantitative Data: Receptor Binding and Functional Antagonism

The affinity of ergoloid mesylates and their components for alpha-adrenoceptors has been quantified through various in vitro and in vivo studies. The data highlights a general preference for alpha-2 over alpha-1 receptors.

Table 1: Alpha-Adrenoceptor Binding Affinities

| Compound/Radioligand | Receptor Type | Preparation | Affinity Constant (Kd / Ki) | Reference |

| [3H]Dihydroergocryptine | α-adrenergic | Steer Stalk Median Eminence | Kd = 1.78 ± 0.22 nM | [15] |

| [3H]Dihydroergocryptine | α-adrenergic | Rat Myocardium Membranes | Kd = 2.9 nM | [16] |

| [3H]Dihydroergocryptine | α-adrenergic | Rat Liver Membranes | Kd = 1.8 nM | [17][18] |

| Ergoloid Components | α1 & α2 | Rat & Bovine Brain Membranes | Displaced radioligands at nanomolar concentrations | [7] |

| Lisuride | α2 ([3H]rauwolscine) | Rat Cerebral Cortex | Ki = 0.54 nM | [19] |

| Bromocriptine | α1 ([3H]prazosin) | Rat Cerebral Cortex | Ki = 18 nM | [19] |

| Bromocriptine | α2 ([3H]rauwolscine) | Rat Cerebral Cortex | Ki = 120 nM | [19] |

Note: Specific Ki values for individual ergoloid mesylate components are not consistently reported across the literature, but their potency is often described in relative terms.

Table 2: Relative Potency and Functional Activity

| Compound | Receptor Activity | Observation | Experimental Model | Reference |

| Dihydroergocornine, Dihydro-α-ergokryptine, Dihydro-β-ergokryptine | α1 & α2 Antagonism | Equipotent | Rat Cerebral Cortex Slices | [7] |

| Dihydroergocristine | α1 & α2 Antagonism | Less potent than other components | Rat Cerebral Cortex Slices | [7] |

| Dihydroergocristine | α1 Antagonism | Competitive blocker | Pithed Rats | [9] |

| Dihydroergocristine | α2 Agonism | Mediates vasoconstriction | Pithed Rats | [9] |

| Dihydroergotoxine | α1 Antagonism | Reduces pressor response to phenylephrine (B352888) | Pithed Rats | [8] |

| Dihydroergotoxine | α2 Agonism | Vasopressor response reduced by yohimbine | Pithed Rats | [8] |

Signaling Pathways and Mechanism of Blockade

The alpha-adrenergic blocking activity of ergoloid mesylates can be understood by examining the canonical signaling pathways of the alpha-1 and alpha-2 adrenoceptors.

Experimental Protocols

The characterization of the alpha-adrenergic activity of ergoloid mesylates relies on established pharmacological assays.

Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity (Kd, Ki) and density (Bmax) of receptors.[20] Dihydroergocryptine itself has been used as a radioligand to characterize alpha-adrenergic receptors.[15][16]

Objective: To quantify the affinity of ergoloid mesylates or its components for alpha-1 and alpha-2 adrenoceptors.

General Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in the target receptor (e.g., rat cerebral cortex, myocardium) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[21]

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., BCA assay).[21]

-

-

Binding Reaction:

-

In a multi-well plate, incubate a fixed amount of membrane protein with:

-

For Saturation Assays: Increasing concentrations of a specific radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2) to determine Kd and Bmax.[19][22]

-

For Competition Assays: A fixed concentration of radioligand along with increasing concentrations of the unlabeled competing drug (e.g., dihydroergocristine) to determine the IC50, from which the Ki is calculated.[21]

-

-

Incubate at a controlled temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[21]

-

Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled antagonist to saturate all specific binding sites.[22]

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membrane-bound radioligand.[21]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[21]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Saturation data is analyzed using Scatchard plots or non-linear regression to yield Kd and Bmax.

-

Competition data is analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Assay: Pithed Rat Model

This in vivo model is used to study the effects of drugs on peripheral adrenoceptors without interference from the central nervous system.[8]

Objective: To assess the functional alpha-1 antagonist and alpha-2 agonist/antagonist activity of ergoloid mesylates.

General Methodology:

-

Animal Preparation:

-

Anesthetize a rat (e.g., with urethane (B1682113) or pentobarbitone).[8]

-

Destroy the brain and spinal cord with a pithing rod, eliminating central autonomic reflexes.

-

Artificially ventilate the animal and cannulate an artery (e.g., carotid) to measure blood pressure and a vein for drug administration.

-

-

Experimental Protocol:

-

To test α1 antagonism: Administer a selective alpha-1 agonist like phenylephrine to elicit a pressor (blood pressure raising) response. Then, administer the test compound (e.g., dihydroergotoxine) and repeat the phenylephrine challenge. A reduction in the pressor response indicates alpha-1 blockade.[8][12]

-

To test α2 agonism: Administer the test compound directly and observe for a pressor response. This response can be confirmed as alpha-2 mediated if it is competitively blocked by an alpha-2 antagonist like yohimbine, but not by an alpha-1 antagonist like prazosin.[8][9]

-

To test presynaptic α2 effects: Electrically stimulate the cardioaccelerator sympathetic nerves to induce tachycardia. An alpha-2 agonist will decrease this response by inhibiting norepinephrine release. This effect should be reversible by an alpha-2 antagonist.[8]

-

-

Data Analysis:

-

Analyze dose-response curves for agonists in the presence and absence of the antagonist to determine the nature of the antagonism (competitive vs. non-competitive) and to calculate potency values like the pA2.

-

Conclusion

The alpha-adrenergic blocking activity of ergoloid mesylates is a cornerstone of its pharmacological profile. It acts as a non-competitive antagonist at alpha-1 adrenoceptors and exhibits a more complex, context-dependent antagonistic or partial agonistic activity at alpha-2 adrenoceptors, with a generally higher affinity for the latter. This intricate mechanism, elucidated through radioligand binding and functional assays, contributes to its modulatory effects on vascular tone and central neurotransmission. For drug development professionals, understanding this dual and complex interaction is critical for evaluating the therapeutic potential and side-effect profile of ergot-derived compounds and other molecules targeting the adrenergic system.

References

- 1. Ergoloid - Wikipedia [en.wikipedia.org]

- 2. Articles [globalrx.com]

- 3. Ergoloid Mesylates | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 4. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]

- 5. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. brainkart.com [brainkart.com]

- 7. Interaction of ergot alkaloids and their combination (co-dergocrine) with alpha-adrenoceptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-adrenergic agonist and antagonist activity of dihydroergotoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 20. Actions of the Autonomic Nervous System: Adrenergic Pharmacology – Principles of Pharmacology – Study Guide [open.lib.umn.edu]

- 11. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 12. Alpha 2-adrenergic agonist and alpha 1-adrenergic antagonist activity of ergotamine and dihydroergotamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 14. Are the pharmacology and physiology of α2adrenoceptors determined by α2-heteroreceptors and autoreceptors respectively? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Scholars@Duke publication: Hepatic alpha-adrenergic receptors. Identification and subcellular localization using [3H]dihydroergocryptine. [scholars.duke.edu]

- 18. researchgate.net [researchgate.net]

- 19. The selectivity of some ergot derivatives for alpha 1 and alpha 2-adrenoceptors of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. brieflands.com [brieflands.com]

The Rise and Fall of a Nootropic Hope: A Technical History of Hydergine for Cognitive Research

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Hydergine (ergoloid mesylates), a combination of three dihydrogenated ergot alkaloids, was once a prominent therapeutic agent in the field of cognitive enhancement and dementia treatment. Developed in the 1940s by Albert Hofmann at Sandoz, it garnered significant interest for its potential to alleviate age-related cognitive decline.[1][2] This technical guide provides a comprehensive overview of the history, development, and scientific investigation of Hydergine for cognitive research, with a focus on its mechanism of action, key clinical trial data, and experimental methodologies. While initially showing promise, particularly in cases of vascular dementia, its efficacy in Alzheimer's disease proved modest at best, leading to a decline in its use and a shift in research focus towards more targeted therapies.[3] This document serves as a valuable historical and scientific resource for researchers, scientists, and drug development professionals in the field of neuropharmacology and cognitive science.

Introduction: A Mid-20th Century Hope for an Aging Brain

Hydergine, also known as co-dergocrine mesylate, is a mixture of the methanesulfonate (B1217627) salts of three ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[4] Its development in the 1940s stemmed from research into the therapeutic potential of ergot derivatives.[2] Initially explored for conditions like hypertension and peripheral vascular disease, its vasodilatory and metabolic-enhancing properties led to its investigation as a treatment for age-related cognitive decline and dementia in the early 1970s.[2][5] The U.S. Food and Drug Administration (FDA) approved Hydergine for the treatment of dementia in 1981, defining it as a viable option for a condition with very few therapeutic avenues at the time.[2]

Mechanism of Action: A Multi-Target Approach

The mechanism of action of Hydergine is complex and not fully elucidated, but it is understood to be multifaceted, moving beyond the initial theory of simply increasing cerebral blood flow.[4][6] Its cognitive effects are now believed to arise from its interactions with multiple neurotransmitter systems and its influence on neuronal metabolism.[7]

Hydergine acts as a modulator of dopaminergic, serotonergic, and adrenergic receptors.[7] It exhibits a dualistic nature, acting as both a partial agonist and antagonist at different receptor subtypes.[7] This allows it to potentially normalize neurotransmitter activity, compensating for deficits in some systems while preventing hyperactivity in others.[7]

Signaling Pathways

The primary signaling pathways influenced by Hydergine involve G-protein coupled receptors (GPCRs). Its interactions with alpha-adrenergic, dopamine (B1211576), and serotonin (B10506) receptors trigger downstream cascades that ultimately modulate neuronal function.

Alpha-Adrenergic Receptor Interaction:

Hydergine exhibits antagonistic properties at both postsynaptic alpha-1 and presynaptic alpha-2 adrenoceptors.[7] The blockade of presynaptic alpha-2 autoreceptors leads to an increase in norepinephrine (B1679862) release.[7] Simultaneously, its antagonism of postsynaptic alpha-1 receptors creates a ceiling effect for noradrenergic stimulation.[7]

Dopamine Receptor Interaction:

Hydergine displays mixed agonist/antagonist properties at both D1 and D2 dopamine receptors.[7] It can stimulate cyclic AMP (cAMP) formation through D1 receptors and inhibit evoked dopamine and acetylcholine (B1216132) release via D2 receptors.[8] This suggests a role in balancing dopaminergic transmission.

Serotonin Receptor Interaction:

Similar to its effects on dopamine receptors, Hydergine exhibits mixed agonist/antagonist properties at serotonin receptors, influencing serotonin-sensitive adenylate cyclase and presynaptic serotonin autoreceptors.[7] This contributes to its overall modulatory effect on monoaminergic systems.

References

- 1. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydergine− the Intelligence Ergoloid | Aging Matters Magazine [aging-matters.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydergine for dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Sandoz Clinical Assessment-Geriatric (SCAG) scale. A general-purpose psychogeriatric rating scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin pathway - Wikipedia [en.wikipedia.org]

Ergoloid Mesylates as a Potential Nootropic Agent: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergoloid mesylates, a combination of hydrogenated ergot alkaloid derivatives, have been investigated for their potential nootropic effects, particularly in the context of age-related cognitive decline. Preclinical studies suggest a multifaceted mechanism of action, encompassing modulation of central neurotransmitter systems, enhancement of cerebral metabolism and blood flow, and neuroprotective effects. This technical guide provides a comprehensive overview of the preclinical evidence for ergoloid mesylates as a nootropic agent, detailing its proposed mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols for its evaluation.

Introduction

Ergoloid mesylates, also known as co-dergocrine mesylate or dihydroergotoxine (B79615), consist of equal parts of the methanesulfonate (B1217627) salts of dihydroergocornine, dihydroergocristine, and a mix of dihydro-α- and dihydro-β-ergocryptine.[1] Initially explored for cerebrovascular disorders, its potential to enhance cognitive function has been a subject of preclinical and clinical investigation.[2] This guide focuses on the preclinical data that supports its consideration as a nootropic agent.

Mechanisms of Nootropic Action

The potential nootropic effects of ergoloid mesylates are not attributed to a single mechanism but rather a synergistic combination of actions on various physiological and neurochemical pathways.

Neurotransmitter System Modulation

Ergoloid mesylates exhibit a complex interaction with multiple neurotransmitter systems, acting as partial agonists or antagonists at various receptor subtypes. This modulatory effect is believed to help normalize age-related changes in neurotransmission.[1]

-

Dopaminergic System: Ergoloid mesylates have been shown to interact with dopamine (B1211576) D1 and D2 receptors. This interaction can influence dopamine turnover and receptor sensitivity, which are crucial for cognitive processes such as learning, memory, and executive function.

-

Serotonergic System: The compound also interacts with serotonin (B10506) receptors, which may contribute to its effects on mood and cognition.[1]

-

Adrenergic System: By acting on adrenergic receptors, ergoloid mesylates can influence alertness and arousal.[1]

-

Cholinergic System: In aged rats with learning impairments and reduced cholinergic function, daily administration of dihydroergotoxine (1 mg/kg, i.p.) for 14 days was found to normalize choline (B1196258) acetyltransferase (ChAT) activity and muscarinic cholinergic receptor (MCR) levels in the cerebral cortex and hippocampus.[2]

Enhancement of Cerebral Metabolism and Blood Flow

A key proposed mechanism for the nootropic action of ergoloid mesylates is the improvement of brain metabolism and perfusion. It is thought to enhance cerebral blood flow, leading to increased oxygen and glucose utilization by neurons. This effect is particularly relevant in the context of age-related cognitive decline, where cerebral blood flow is often compromised.

Neuroprotective and Antioxidant Effects

Preclinical studies suggest that ergoloid mesylates possess neuroprotective properties, potentially by mitigating oxidative stress. In aged rats, chronic treatment with co-dergocrine mesylate has been shown to lower the age-related increase in monoamine oxidase (MAO) activity, an enzyme that produces reactive oxygen species.[3] Furthermore, the treatment increased the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in the hippocampus and corpus striatum of aged rats.[3]

Quantitative Data from Preclinical Studies

While numerous studies allude to the cognitive-enhancing effects of ergoloid mesylates in animal models, specific dose-response data is not consistently reported in publicly available literature. The following table summarizes a key finding.

| Agent | Animal Model | Behavioral Test | Dosing Regimen | Key Findings | Reference |

| Dihydroergotoxine | Aged Rats | Operant Brightness Discrimination | 1 mg/kg, i.p., daily for 14 days | Restored discrimination ability to levels comparable to young adult rats. | [2] |

Key Experimental Protocols

The following are generalized protocols for behavioral assays commonly used to assess the nootropic potential of agents like ergoloid mesylates in preclinical rodent models.

Morris Water Maze (Spatial Learning and Memory)

The Morris water maze is a widely used test to evaluate hippocampus-dependent spatial learning and memory.

Apparatus:

-

A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water.

-

An escape platform submerged just below the water surface.

-

Visual cues placed around the room.

Procedure:

-

Acquisition Phase:

-

Rats or mice are placed in the pool from different starting positions and must find the hidden platform.

-

Each animal undergoes several trials per day for consecutive days.

-

The latency to find the platform, the distance traveled, and the swimming speed are recorded.

-

-

Probe Trial:

-

The platform is removed, and the animal is allowed to swim freely for a set duration.

-

The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

-

Passive Avoidance Test (Fear-Motivated Learning and Memory)

This test assesses learning and memory based on the animal's ability to avoid an aversive stimulus.

Apparatus:

-

A two-chambered box with a light and a dark compartment, connected by a door.

-

The floor of the dark compartment is equipped with an electric grid.

Procedure:

-

Training Trial:

-

The animal is placed in the light compartment.

-

When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

-

Retention Trial (typically 24 hours later):

-

The animal is again placed in the light compartment.

-